Methyl 8-(octyltellanyl)octanoate
Description
Methyl 8-(octyltellanyl)octanoate is an organotellurium compound featuring an octyltellanyl (-Te-C₈H₁₇) substituent at the 8th carbon of a methyl octanoate backbone. This compound is of interest in organic synthesis and materials science due to the unique redox and catalytic properties of tellurium-containing molecules. However, direct experimental data for this specific compound are absent in the provided evidence.
Properties
CAS No. |
84057-03-4 |
|---|---|
Molecular Formula |
C17H34O2Te |
Molecular Weight |
398.1 g/mol |
IUPAC Name |
methyl 8-octyltellanyloctanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19-2/h3-16H2,1-2H3 |
InChI Key |
BKAYIBHYOFFKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Te]CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(octyltellanyl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The tellurium atom is introduced through a nucleophilic substitution reaction, where an octyltellanyl group replaces a leaving group on the octanoate ester. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(octyltellanyl)octanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state or even to elemental tellurium.
Substitution: Nucleophilic substitution reactions can replace the octyltellanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and other oxygenated derivatives.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(octyltellanyl)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-(octyltellanyl)octanoate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Methyl 8-(4-(Phenyldiazenyl)phenyl)octanoate (5d)
- Structure : Contains a phenyl diazenyl (-N=N-C₆H₅) group at the 8th position .
- Synthesis: Prepared via diazo coupling of methyl 8-(4-aminophenyl)octanoate with nitrosobenzene in CH₂Cl₂/AcOH (78% yield) .
- Key Data :
- Applications: Potential as a photoresponsive or liquid crystal material due to the azo group’s isomerization properties.
Methyl 8-[5-Hexyl-3-allyl-furan-2-yl]octanoate (1)
- Structure: Features a trisubstituted furan ring (hexyl, allyl, octanoate chain) .
- Synthesis: Derived from methyl 12-oxo-9-octadecynoate via palladium-catalyzed cyclization (56% yield) .
- Key Data :
- Functional Groups : Furan ring introduces conjugated π-systems, influencing electronic properties.
- Applications : Furan fatty acids are studied for antioxidant activity and as biomarkers in lipid metabolism .
Methyl 8-(2-Furyl)octanoate
Methyl 8-(2-Anthroyl)octanoate
Ethyl 8-(3-Octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6)
- Structure : Contains a dioxane-dione heterocycle .
- Synthesis: Esterification of ethyl 9,10-dihydroxyoctadecanoate with dicarboxylic acids .
- Key Data :
- Applications : Sustainable lubricants for industrial applications .
Comparative Data Table
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